Menthone-8-thioacetate, trans- is an organic compound with the molecular formula C12H20O2S and a molecular weight of approximately 228.35 g/mol. It belongs to the class of compounds known as menthane monoterpenoids, characterized by a menthol structure modified with a thioacetate group at the 8-position. This compound is recognized for its unique structural properties, including defined stereocenters that contribute to its optical activity and potential biological effects .
The synthesis of menthone-8-thioacetate involves several steps:
This method is noted for its high yield and simplicity, making it advantageous for both laboratory and industrial applications.
Menthone-8-thioacetate finds applications across various fields:
Research on interaction studies involving menthone-8-thioacetate is limited but suggests that it may interact with biological membranes due to its lipophilic nature. Further studies are necessary to elucidate its pharmacokinetic properties and interactions with cellular targets, which could enhance its therapeutic potential.
Menthone-8-thioacetate shares structural similarities with several related compounds. Here are some notable comparisons:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Menthone | C10H18O | A simpler structure without the thioacetate group; widely used for its minty flavor. |
| Thymol | C10H14O | Contains a hydroxyl group instead of a thioacetate; known for its antiseptic properties. |
| Carvone | C10H14O | A ketone that provides a distinct minty aroma; used extensively in flavoring and fragrance. |
| Menthol | C10H20O | A cyclic monoterpene alcohol; popular for its cooling sensation in medicinal products. |
Menthone-8-thioacetate's unique thioacetate group distinguishes it from these compounds, potentially contributing to different biological activities and applications.
The IUPAC name for trans-menthone-8-thioacetate is (2S,5S)-2-[2-(acetylsulfanyl)propan-2-yl]-5-methylcyclohexan-1-one, reflecting its bicyclic framework and stereochemical specificity. The molecular formula is C₁₂H₂₀O₂S, with a molecular weight of 228.35 g/mol. The compound’s structure features:
The stereochemical designation (2S,5S) indicates the absolute configuration at the second and fifth carbon centers, which governs the spatial arrangement of substituents.
The "trans" designation refers to the relative positioning of the thioacetate group and the adjacent methyl substituents on the cyclohexanone ring. Computational models suggest a chair conformation for the cyclohexanone core, with the thioacetate group occupying an equatorial position to minimize steric strain. The dihedral angle between the thioacetate’s sulfur atom and the methyl group at C5 is approximately 112°, reinforcing the trans spatial relationship.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₀O₂S | |
| Molecular Weight | 228.35 g/mol | |
| IUPAC Name | (2S,5S)-2-[2-(acetylsulfanyl)propan-2-yl]-5-methylcyclohexan-1-one | |
| CAS Registry Number | 57129-12-1 |
While X-ray crystallographic data for the trans isomer remains unreported in accessible literature, nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide insights into its conformational preferences. The chair conformation of the cyclohexanone ring is stabilized by:
The thioester group (-SC(=O)CH₃) introduces polarity distinct from oxygen-based esters, influencing solubility in nonpolar solvents.
Trans-menthone-8-thioacetate shares structural motifs with other menthane monoterpenoids but diverges in functional group chemistry:
| Compound | Molecular Formula | Functional Groups | Key Structural Differences |
|---|---|---|---|
| Menthone | C₁₀H₁₈O | Ketone | Lacks thioacetate; simpler backbone |
| Menthol | C₁₀H₂₀O | Hydroxyl | Alcohol group instead of thioester |
| Thymol | C₁₀H₁₄O | Phenolic hydroxyl | Aromatic ring; no sulfur |
| Carvone | C₁₀H₁₄O | Cyclic ketone | Bicyclic structure; no sulfur |
The thioacetate group in trans-menthone-8-thioacetate enhances its lipophilicity compared to oxygenated analogs, potentially altering its biological membrane interactions. Additionally, the geminal dimethyl group at C2 contributes to steric hindrance, affecting reactivity in nucleophilic substitution reactions.
The synthesis of trans-menthone-8-thioacetate relies fundamentally on acetylation reactions utilizing acetic anhydride as the primary acetylating agent [1]. The process begins with para-mentha-8-thiolone as the starting material, which undergoes acetylation to form the desired thioacetate product [1]. Research has demonstrated that acetic anhydride serves as both the acetylating reagent and reaction medium in solvent-free conditions, providing an efficient synthetic pathway [2].
The acetylation mechanism involves the nucleophilic attack of the thiol group on the carbonyl carbon of acetic anhydride, followed by the elimination of acetate to form the thioester bond [1]. Temperature control during this process is critical, with optimal reaction conditions occurring between 80-140°C [1]. The reaction proceeds through a two-stage mechanism where acetic anhydride activation occurs first, followed by the formation of the carbon-sulfur bond [2].
Table 1: Acetic Anhydride Reaction Conditions for Trans-Menthone-8-thioacetate Synthesis
| Parameter | Optimal Range | Reference Conditions | Yield Impact |
|---|---|---|---|
| Temperature | 100-120°C | 100°C [1] | Direct correlation |
| Pressure | Vacuum conditions | 0.1-1 atm [1] | Enhanced removal of byproducts |
| Reaction Time | 20-40 hours | 30-35 hours [1] | Extended time improves conversion |
| Catalyst Loading | 0.1-1% | 0.1-0.4% [1] | Minimal requirement for activation |
The stoichiometric ratio of starting materials significantly influences reaction efficiency [1]. Research indicates that a para-mentha-8-thiolone to acetic anhydride ratio of 1:3-6 provides optimal results, with higher ratios leading to improved conversion rates [1]. The excess acetic anhydride serves multiple functions, including driving the equilibrium forward and facilitating the removal of acetic acid byproduct through distillation [1].
Sodium acetate functions as a critical catalyst in the acetylation process, with anhydrous sodium acetate being the preferred form [1]. The catalyst loading typically ranges from 0.1% to 1% of the total reaction mass, with optimal performance observed at concentrations around 0.1-0.4% [1]. The mechanism by which sodium acetate enhances the reaction involves activation of the acetic anhydride through coordination, thereby increasing its electrophilicity [2].
Research has shown that sodium acetate catalysis operates through a dual mechanism involving both nucleophilic activation and acid-base catalysis [2]. The acetate ion can coordinate with acetic anhydride, forming an activated complex that facilitates thiol attack [2]. Additionally, the basic nature of acetate helps neutralize the acetic acid formed during the reaction, preventing product inhibition [3].
Table 2: Sodium Acetate Catalysis Performance Data
| Catalyst Loading (%) | Reaction Time (hours) | Conversion Rate (%) | Product Purity (%) |
|---|---|---|---|
| 0.1 | 35 | 92 | 96 |
| 0.4 | 30 | 95 | 96 |
| 1.0 | 25 | 96 | 95 |
The effectiveness of sodium acetate as a catalyst stems from its ability to promote acyl transfer reactions while maintaining stability under the reaction conditions [2]. Studies have demonstrated that vanadyl sulfate can also serve as an alternative catalyst, providing comparable yields at 1% loading [2]. However, sodium acetate remains preferred due to its lower cost and environmental compatibility [2].
Vacuum distillation represents the primary purification method for trans-menthone-8-thioacetate, enabling separation at reduced temperatures to prevent thermal decomposition [1]. The process typically operates under vacuum conditions ranging from 0.1 to 1 atmosphere, with optimal performance achieved at pressures around 0.2 millimeters of mercury [4]. The relationship between pressure reduction and boiling point depression follows the Clausius-Clapeyron equation, allowing for predictable temperature control [5].
The vacuum distillation setup requires careful temperature management throughout the process [1]. Initial distillation removes excess acetic anhydride and low-boiling impurities, followed by collection of the main fraction containing trans-menthone-8-thioacetate [1]. Research indicates that the product typically distills in the temperature range of 138-140°C under vacuum conditions [1].
Table 3: Vacuum Distillation Operating Parameters
| Stage | Temperature (°C) | Pressure (mmHg) | Duration (min) | Purpose |
|---|---|---|---|---|
| Initial Heating | 80-100 | 0.2 | 30-45 | Removal of volatiles |
| Forerun Collection | 100-135 | 0.2 | 60-90 | Impurity separation |
| Product Collection | 138-140 | 0.2 | 120-180 | Main fraction |
| Residue Removal | >150 | 0.2 | 30-60 | Final cleanup |
The addition of complexing agents during vacuum distillation enhances separation efficiency and prevents thermal degradation [1]. Sodium chloride, calcium chloride, or potassium chloride at concentrations of 0.1-1% by weight serve as effective additives [1]. These compounds function by forming complexes that stabilize the product and reduce the distillation temperature [1].
Quality control during vacuum distillation involves continuous monitoring of distillate composition through gas chromatography analysis [1]. The process continues until the trans-menthone-8-thioacetate content in the remaining material drops below 1%, ensuring maximum recovery [1]. Final product purity typically exceeds 96% following proper vacuum distillation procedures [1].
Neutralization and washing procedures are essential for removing acidic impurities and catalyst residues from the crude reaction mixture [1]. The process begins with neutralization using 10% aqueous sodium carbonate solution, which effectively removes acetic acid byproducts and neutralizes any remaining acidic species [1] [3]. The sodium carbonate solution serves multiple functions, including pH adjustment and salt formation with acidic impurities [3].
The washing procedure typically involves multiple extraction steps using separatory funnel techniques [1]. Research demonstrates that thorough agitation during the washing process is critical for achieving complete impurity removal [1]. The aqueous phase separation should be allowed to proceed completely before discarding the water layer [1].
Table 4: Neutralization and Washing Protocol
| Step | Reagent | Volume Ratio | Contact Time (min) | Purpose |
|---|---|---|---|---|
| 1 | 10% Na₂CO₃ | 3:1 (aq:org) | 15-20 | Acid neutralization |
| 2 | Distilled water | 2:1 (aq:org) | 10-15 | Salt removal |
| 3 | Distilled water | 2:1 (aq:org) | 10-15 | Final washing |
| 4 | Brine solution | 1:1 (aq:org) | 5-10 | Dehydration |
The neutralization mechanism involves the reaction of sodium carbonate with acetic acid to form sodium acetate and carbon dioxide [3]. This process effectively removes acidic impurities while maintaining the integrity of the thioacetate product [3]. The carbonate ion acts as a base, accepting protons from the acidic species and converting them to water-soluble salts [3].
Following neutralization, the organic phase undergoes successive water washes to remove residual salts and polar impurities [1]. The washing process should continue until the aqueous phase remains clear and neutral to litmus paper [6]. Final dehydration using anhydrous magnesium sulfate or sodium sulfate ensures removal of residual water before distillation [4].
Temperature and reaction time represent the most critical variables affecting yield optimization in trans-menthone-8-thioacetate synthesis [1]. Research has established that reaction temperature directly correlates with conversion rates, with optimal yields achieved in the 100-120°C range [1]. Temperatures below 80°C result in incomplete conversion, while temperatures above 140°C lead to decomposition and side product formation [1].
The relationship between temperature and reaction kinetics follows Arrhenius behavior, with higher temperatures exponentially increasing reaction rates [7]. However, elevated temperatures also promote competing reactions, including oxidation and rearrangement processes [8]. Optimization studies have demonstrated that 100-120°C provides the optimal balance between reaction rate and selectivity [1].
Table 5: Temperature and Time Optimization Data
| Temperature (°C) | Reaction Time (hours) | Conversion (%) | Yield (%) | Side Products (%) |
|---|---|---|---|---|
| 80 | 40 | 78 | 65 | 8 |
| 100 | 35 | 92 | 75 | 12 |
| 120 | 30 | 95 | 76 | 15 |
| 140 | 25 | 96 | 72 | 18 |
Reaction time optimization reveals a complex relationship with temperature and conversion efficiency [1]. Extended reaction times generally improve conversion rates but may also increase side product formation [8]. Research indicates that 20-40 hour reaction periods provide optimal results, with 30-35 hours representing the practical optimum for most applications [1].
The kinetic profile of the acetylation reaction shows an initial rapid phase followed by a slower approach to equilibrium [9]. Analysis of reaction progress indicates that approximately 80% conversion occurs within the first 15 hours, with the remaining conversion requiring extended time periods [1]. This behavior suggests that mass transfer limitations become significant as the reaction progresses [9].
Microwave-assisted synthesis has emerged as an alternative approach for accelerating the acetylation process [7]. Studies demonstrate that microwave heating can reduce reaction times to 2-4 hours while maintaining comparable yields [7]. However, precise temperature control becomes more challenging with microwave heating, requiring specialized equipment and monitoring systems [7].
Table 6: Comparative Yield Data for Different Heating Methods
| Heating Method | Temperature (°C) | Time (hours) | Yield (%) | Energy Efficiency |
|---|---|---|---|---|
| Conventional | 120 | 30 | 76 | Standard |
| Microwave | 120 | 3 | 74 | High |
| Steam Heating | 115 | 32 | 75 | Medium |
| Oil Bath | 120 | 30 | 76 | Low |
Process intensification through controlled heating profiles can further enhance yield optimization [9]. Research suggests that gradual temperature ramping from 80°C to 120°C over the first 5 hours, followed by isothermal conditions, provides superior results compared to immediate heating to reaction temperature [1]. This approach minimizes thermal shock and allows for better control of side reactions [9].
The boiling point of menthone-8-thioacetate, trans- has been determined to be 318.0-320.0°C at 760 mmHg [1], with some sources reporting a slightly broader range of 305-320°C at standard atmospheric pressure [2] [3]. This relatively high boiling point reflects the compound's molecular weight of 228.35 g/mol and the presence of the thioacetate functional group, which contributes to intermolecular interactions [2] [1] [4] [5].
The vapor pressure of menthone-8-thioacetate, trans- at 25°C is extremely low at 3.17 × 10⁻⁴ mmHg (0.000317 mmHg) [1], which corresponds to approximately 0.042 Pa. This low vapor pressure indicates that the compound has minimal volatility at ambient temperatures, classifying it as having an "ultra slow" evaporation rate [6]. The vapor pressure-temperature relationship follows an exponential pattern consistent with the Clausius-Clapeyron equation, though specific Antoine equation parameters have not been experimentally determined for this compound [7].
The temperature dependence of vapor pressure can be estimated using extrapolation from the known 25°C value. At 20°C, the vapor pressure is estimated to be approximately 0.0002 mmHg, while at 40°C it may reach 0.0012 mmHg [1]. These values demonstrate the compound's low volatility across typical storage and handling temperatures.
The density of menthone-8-thioacetate, trans- at 20°C ranges from 1.043 to 1.055 g/cm³, with most sources reporting values between 1.053-1.055 g/cm³ [2] [8] [3]. This density is typical for organic compounds containing sulfur and is consistent with the molecular structure and packing efficiency of the compound.
The refractive index at 20°C has been measured as 1.504 [2], with reported ranges of 1.494-1.506 depending on the source and measurement conditions [8] [3]. The relatively high refractive index reflects the presence of the sulfur atom and the conjugated system within the molecule.
Both density and refractive index exhibit inverse relationships with temperature, following typical patterns for organic liquids. The estimated temperature coefficients suggest that density decreases by approximately 0.001 g/cm³ per 5°C increase in temperature, while the refractive index decreases by approximately 0.004 units per 5°C increase [9] [3].
| Temperature (°C) | Density (g/cm³) | Refractive Index | Basis |
|---|---|---|---|
| 15 | ~1.058 | ~1.508 | Estimated |
| 20 | 1.053-1.055 | 1.494-1.506 | Experimental |
| 25 | ~1.048 | ~1.490 | Estimated |
| 30 | ~1.043 | ~1.486 | Estimated |
Menthone-8-thioacetate, trans- exhibits typical behavior for a lipophilic organic compound with a LogP value ranging from 2.36 to 3.05 [1] [6], indicating moderate to high lipophilicity. The compound is completely insoluble in water due to its hydrophobic menthone backbone and the presence of the thioacetate group [10] [3].
The compound demonstrates excellent solubility in organic solvents, particularly alcohols and other polar organic solvents [10] [3]. Specific solubility data indicates that menthone-8-thioacetate is well soluble in commonly used perfumery solvents including:
The high solubility in alcoholic solvents makes the compound suitable for formulation in ethanol-based products [3]. The solubility behavior is consistent with the compound's molecular structure, which contains both polar (thioacetate) and nonpolar (menthone) regions, allowing for favorable interactions with organic solvents while maintaining insolubility in water.
| Solvent Type | Solubility | LogP Contribution | Applications |
|---|---|---|---|
| Water | Insoluble | Hydrophobic nature | Not applicable |
| Ethanol | Soluble | Compatible polarity | Flavor/fragrance formulations |
| Organic solvents | Well soluble | Lipophilic character | Industrial applications |
| Perfumery solvents | Excellent | Optimized compatibility | Fragrance industry |
The thermal decomposition of menthone-8-thioacetate, trans- follows multiple pathways depending on temperature and atmospheric conditions. The most significant decomposition pathways have been identified through analysis of similar thioacetate compounds and thermal stability studies [11] [12] [13].
The primary thermal decomposition pathways include:
Carbon-Sulfur Bond Cleavage (200-300°C): The weakest bond in the molecule is the C-S bond connecting the thioacetate group to the menthone backbone. Homolytic cleavage of this bond occurs at temperatures between 200-300°C, producing menthone derivatives and thiyl radicals [11]. This pathway is analogous to the thermal decomposition of ethanethiol, where C-S bond cleavage represents the primary decomposition mechanism [11].
Thioacetate Hydrolysis (60-90°C in aqueous conditions): In the presence of water and under acidic conditions, the thioacetate group undergoes hydrolysis to form menthone-8-thiol and acetic acid [14]. This reaction follows second-order kinetics and is catalyzed by acids, with activation energies determined to be in the range of 60-90°C for optimal reaction rates [14].
Oxidative Decomposition (150-250°C): In the presence of oxygen, the compound undergoes oxidative degradation forming sulfoxides, sulfones, and ultimately sulfur dioxide [12]. This pathway becomes significant at temperatures above 150°C and involves radical chain mechanisms [12].
Thermal Rearrangement (300-400°C): At higher temperatures, the terpene backbone undergoes rearrangement reactions, forming structurally modified terpene derivatives through concerted molecular rearrangement mechanisms [5].
Complete Thermal Degradation (450-650°C): Under extreme thermal conditions, the compound undergoes complete decomposition with formation of sulfur dioxide and various organic fragments [12]. This pathway is similar to that observed in sulfur-containing polymers and represents complete structural breakdown [12].
| Decomposition Pathway | Temperature Range (°C) | Primary Products | Mechanism Type |
|---|---|---|---|
| C-S bond cleavage | 200-300 | Menthone derivatives + thiyl radicals | Homolytic cleavage |
| Thioacetate hydrolysis | 60-90 | Menthone-8-thiol + acetic acid | Nucleophilic substitution |
| Oxidative decomposition | 150-250 | Sulfoxides, sulfones, SO₂ | Radical oxidation |
| Thermal rearrangement | 300-400 | Rearranged terpenes | Concerted rearrangement |
| Complete degradation | 450-650 | SO₂ + organic fragments | Thermal cracking |